![molecular formula C7H2F4N2O B13124317 6-Fluoro-2-(trifluoromethyl)oxazolo[5,4-b]pyridine](/img/structure/B13124317.png)
6-Fluoro-2-(trifluoromethyl)oxazolo[5,4-b]pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Fluoro-2-(trifluoromethyl)oxazolo[5,4-b]pyridine is a heterocyclic compound that contains both fluorine and nitrogen atoms within its structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Fluoro-2-(trifluoromethyl)oxazolo[5,4-b]pyridine typically involves the cyclization of appropriate precursors. One common method includes the reaction of 2-aminopyridine derivatives with fluorinating agents under controlled conditions. For instance, the diazotization of substituted 2-aminopyridines with sodium nitrite in hydrofluoric acid can yield fluorinated pyridines .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale fluorination reactions using specialized equipment to handle the highly reactive and corrosive nature of fluorinating agents. The use of catalysts and optimized reaction conditions ensures high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
6-Fluoro-2-(trifluoromethyl)oxazolo[5,4-b]pyridine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form oxazolo[5,4-b]pyridine derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the pyridine ring.
Substitution: Nucleophilic substitution reactions are common, where fluorine atoms can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines and thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield aminopyridine derivatives, while oxidation can produce various oxazolo[5,4-b]pyridine derivatives .
Aplicaciones Científicas De Investigación
6-Fluoro-2-(trifluoromethyl)oxazolo[5,4-b]pyridine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated heterocycles.
Medicine: Research is ongoing to explore its use as a pharmaceutical intermediate in drug development.
Mecanismo De Acción
The mechanism of action of 6-Fluoro-2-(trifluoromethyl)oxazolo[5,4-b]pyridine involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms enhances its ability to form strong hydrogen bonds and interact with biological macromolecules. This compound can inhibit enzymes and disrupt cellular processes, leading to its potential therapeutic effects .
Comparación Con Compuestos Similares
Similar Compounds
6-Bromo-2-(trifluoromethyl)oxazolo[5,4-b]pyridine: This compound has a bromine atom instead of a fluorine atom, which affects its reactivity and applications.
2-Fluoro-4-(trifluoromethyl)pyridine: This compound has a similar fluorinated pyridine structure but lacks the oxazole ring, leading to different chemical properties and uses.
Uniqueness
6-Fluoro-2-(trifluoromethyl)oxazolo[5,4-b]pyridine is unique due to its specific combination of fluorine and nitrogen atoms within the oxazolo[5,4-b]pyridine framework. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
Propiedades
Fórmula molecular |
C7H2F4N2O |
|---|---|
Peso molecular |
206.10 g/mol |
Nombre IUPAC |
6-fluoro-2-(trifluoromethyl)-[1,3]oxazolo[5,4-b]pyridine |
InChI |
InChI=1S/C7H2F4N2O/c8-3-1-4-5(12-2-3)14-6(13-4)7(9,10)11/h1-2H |
Clave InChI |
GUPXIJMOVJUAAH-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C=NC2=C1N=C(O2)C(F)(F)F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




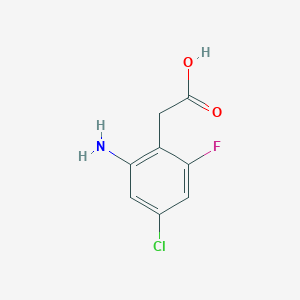

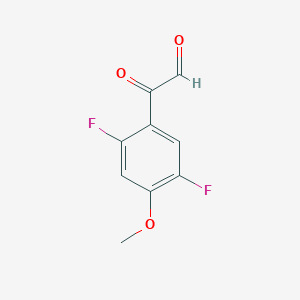
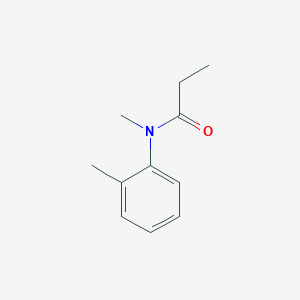
![8-tert-butyl3-ethyl6,7-dihydro-5H-[1,2,4]triazolo[4,3-a][1,4]diazepine-3,8(9H)-dicarboxylate](/img/structure/B13124300.png)
![2,4-Dimethyl[3,4'-bipyridin]-6(1H)-one](/img/structure/B13124308.png)

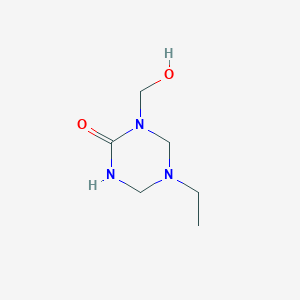
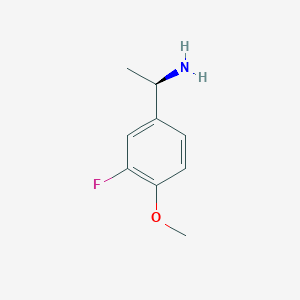

![1-[(4-Methoxyphenyl)methoxy]anthracene](/img/structure/B13124334.png)

